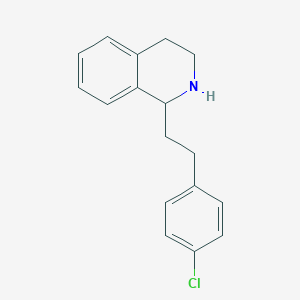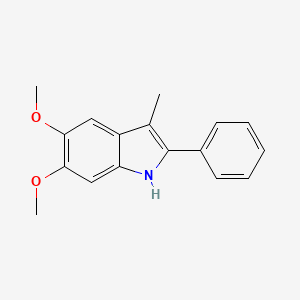
1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 4-chlorophenethyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system
準備方法
The synthesis of 1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenethylamine with tetrahydroisoquinoline under specific conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
化学反応の分析
1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)ethanol: This compound shares the 4-chlorophenyl group but differs in the presence of an ethanol moiety.
4-Chlorophenyl isocyanate: Another related compound with the 4-chlorophenyl group, but it contains an isocyanate functional group. The uniqueness of this compound lies in its tetrahydroisoquinoline ring system, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H18ClN |
|---|---|
分子量 |
271.8 g/mol |
IUPAC名 |
1-[2-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H18ClN/c18-15-8-5-13(6-9-15)7-10-17-16-4-2-1-3-14(16)11-12-19-17/h1-6,8-9,17,19H,7,10-12H2 |
InChIキー |
ZPJGWBAQVQFYLK-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=CC=CC=C21)CCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14130262.png)

![N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline](/img/structure/B14130269.png)
![N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride](/img/structure/B14130280.png)





![2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile](/img/structure/B14130321.png)




